Lamellarin D

Topoisomerase I inhibition Drug resistance Leukemia

Lamellarin D is the lead lamellarin-class marine alkaloid and a uniquely differentiated topoisomerase I poison. Unlike camptothecin, it retains full cytotoxic potency in P-glycoprotein-overexpressing MDR cells, making it essential for multidrug resistance circumvention studies. It directly targets mitochondria to trigger rapid ΔΨmt collapse and cytochrome c release—mechanisms absent with camptothecin—and produces a distinct DNA cleavage pattern stabilizing at CG sites beyond canonical TG sites. With superior antiproliferative activity against PC3 prostate cancer (IC50: 5.25 µg/mL) and A549 lung cancer (IC50: 8.64 µg/mL) cells versus Lamellarin T, this compound is the recommended reference standard for mitochondrial apoptosis assays, DNA damage response pathway studies, and screening novel therapeutics targeting resistant malignancies.

Molecular Formula C28H21NO8
Molecular Weight 499.5 g/mol
CAS No. 97614-65-8
Cat. No. B1674345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamellarin D
CAS97614-65-8
SynonymsLamellarin D
Molecular FormulaC28H21NO8
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O
InChIInChI=1S/C28H21NO8/c1-34-21-9-14(4-5-17(21)30)24-25-16-11-23(36-3)19(32)12-20(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3
InChIKeyATHLLZUXVPNPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lamellarin D (CAS 97614-65-8): Marine Alkaloid for Anticancer Research and Topoisomerase I Inhibition Studies


Lamellarin D is a pentacyclic pyrrole alkaloid originally isolated from the marine mollusk Lamellaria sp., characterized by a planar 6H-chromeno[4',3':4,5]pyrrolo[2,1-a]isoquinolin-6-one core structure [1]. It serves as the lead compound within the lamellarin class of marine natural products and is recognized as a potent inhibitor of topoisomerase I [2]. With a molecular weight of approximately 513.5 g/mol, Lamellarin D demonstrates pronounced cytotoxicity against a diverse panel of human cancer cell lines, particularly prostate and leukemia cells, and has been extensively utilized as a scaffold for the development of novel anticancer agents [3].

Why Lamellarin D Cannot Be Substituted with Lamellarin N or Other Analogs in Critical Assays


Despite sharing a common pentacyclic scaffold, lamellarins exhibit marked divergence in their biological profiles. Lamellarin D's unique combination of topoisomerase I poisoning, direct mitochondrial targeting, and P-glycoprotein insensitivity is not recapitulated across the lamellarin family [1]. For instance, Lamellarin N demonstrates significantly greater kinase inhibitory potency, while Lamellarin D displays distinct topoisomerase I cleavage patterns relative to camptothecin and maintains robust activity in multidrug-resistant cells, a property not uniformly shared by its structural relatives [2]. These mechanistic differences underscore the necessity of selecting Lamellarin D for studies focused on mitochondrial apoptosis, MDR circumvention, or specific DNA damage response pathways [3].

Lamellarin D: Quantitative Differentiation from Camptothecin, Lamellarin N, and Lamellarin T


Lamellarin D vs. Camptothecin: Reduced Cross-Resistance in Topoisomerase I-Mutated P388 Leukemia Cells

In the P388CPT5 murine leukemia cell line, which harbors a mutated topoisomerase I gene and is resistant to camptothecin, Lamellarin D exhibits a significantly reduced relative resistance index (RRI) compared to camptothecin [1]. This indicates that Lamellarin D retains greater cytotoxic activity in cells where camptothecin's efficacy is compromised due to target mutation.

Topoisomerase I inhibition Drug resistance Leukemia

Lamellarin D vs. Camptothecin: Induction of Apoptosis in Multidrug-Resistant P388 Leukemia Cells

Unlike camptothecin, Lamellarin D is capable of inducing apoptosis in P388CPT5 multidrug-resistant leukemia cells [1]. This functional distinction is critical, as camptothecin fails to trigger programmed cell death in this resistant population, highlighting Lamellarin D's unique ability to circumvent MDR-mediated survival mechanisms.

Multidrug resistance Apoptosis Leukemia

Lamellarin D vs. Camptothecin: Distinct Sequence Specificity of Topoisomerase I-Mediated DNA Cleavage

While Lamellarin D is approximately 5 times less efficient than camptothecin at stabilizing topoisomerase I-DNA complexes, the two drugs exhibit distinct DNA sequence specificity profiles [1]. Lamellarin D stabilizes Top1 cleavage at CG sites in addition to the TG sites typically observed with camptothecin [2]. This differential cleavage pattern may result in distinct genomic effects and therapeutic outcomes.

Topoisomerase I inhibition DNA cleavage Sequence specificity

Lamellarin D vs. Lamellarin N: Comparative Kinase Inhibitory Activity

Within the lamellarin family, Lamellarin D and Lamellarin N exhibit distinct kinase inhibition profiles. Lamellarin D is characterized as a modest kinase inhibitor with IC50 values in the low micromolar range, whereas Lamellarin N demonstrates significantly greater potency with IC50 values in the nanomolar range against several protein kinases [1]. This disparity defines their respective utility in kinase-focused research programs.

Kinase inhibition Drug discovery Selectivity

Lamellarin D vs. Lamellarin T: Cytotoxicity Comparison in Prostate and Lung Cancer Cell Lines

In a direct comparison against human cancer cell lines, Lamellarin D demonstrates markedly superior cytotoxicity compared to Lamellarin T [1]. Against PC3 prostate cancer cells, Lamellarin D is approximately 4-fold more potent, and against A549 lung cancer cells, it is nearly 2-fold more potent. This data establishes Lamellarin D as the preferred analog for studies in these cancer types.

Cytotoxicity Prostate cancer Lung cancer

Recommended Applications for Lamellarin D Based on Differentiating Evidence


Investigating Multidrug-Resistant (MDR) Cancer Models

Lamellarin D is uniquely suited for studies involving P-glycoprotein-mediated multidrug resistance. Unlike camptothecin, its cytotoxic action is fully maintained in MDR cells and its relative resistance index remains unchanged in the presence of MDR reversal agents [1]. This property makes Lamellarin D an essential tool for elucidating MDR circumvention mechanisms and for screening compounds intended to overcome drug efflux in resistant cancers.

Elucidating Mitochondrial Apoptotic Pathways

Lamellarin D's direct action on mitochondria to induce apoptosis is a key differentiator from camptothecin. It induces a fast and massive decline of mitochondrial transmembrane potential (ΔΨmt) and triggers cytochrome c release, effects not observed with camptothecin in resistant cell lines [2]. Researchers studying intrinsic apoptotic pathways or mitochondrial pharmacology should select Lamellarin D as a positive control or lead compound for mitochondrial perturbation assays.

Studying Topoisomerase I-Mediated DNA Damage with Altered Sequence Specificity

The distinct DNA cleavage pattern of Lamellarin D, which includes stabilization at CG sites in addition to the TG sites targeted by camptothecin [3], offers a unique tool for investigating sequence-specific DNA damage responses. This feature is valuable for studies on genomic instability, DNA repair mechanisms, and the development of topoisomerase I poisons with novel cleavage site preferences.

Prostate and Lung Cancer Cell Line Research

Given its superior cytotoxic potency in PC3 prostate cancer cells (IC50: 5.25 µg/mL) and A549 lung cancer cells (IC50: 8.64 µg/mL) relative to Lamellarin T [4], Lamellarin D is the recommended lamellarin analog for antiproliferative studies in these cancer types. Its activity profile supports its use as a reference compound in the evaluation of novel therapeutics targeting these malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamellarin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.